molecular formula C10H15N3O2 B6618549 tert-butyl N-(1,3-dicyanopropyl)carbamate CAS No. 1824344-69-5

tert-butyl N-(1,3-dicyanopropyl)carbamate

Cat. No.: B6618549
CAS No.: 1824344-69-5
M. Wt: 209.24 g/mol
InChI Key: VSOCDKWZERYNJB-UHFFFAOYSA-N
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Description

tert-Butyl N-(1,3-dicyanopropyl)carbamate: is an organic compound that belongs to the class of carbamates Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1,3-dicyanopropyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable dicyanopropyl derivative. One common method is the reaction of tert-butyl carbamate with 1,3-dicyanopropyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(1,3-dicyanopropyl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano groups, using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids.

    Reduction: Reduced derivatives with functional groups such as amines.

    Substitution: Substituted derivatives with new functional groups replacing the cyano groups.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(1,3-dicyanopropyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various heterocyclic compounds and can be used in the development of new materials.

Biology: In biological research, this compound is used in the study of enzyme mechanisms and as a probe for investigating biochemical pathways. Its stability and reactivity make it a useful tool in the modification of biomolecules.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It can be used in the design of new drugs, particularly those targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl N-(1,3-dicyanopropyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved typically include the formation of covalent bonds with the active sites of enzymes, leading to changes in their activity.

Comparison with Similar Compounds

    tert-Butyl carbamate: A simpler carbamate used as a protecting group for amines.

    tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Another carbamate derivative with different functional groups.

    tert-Butyl-N-methylcarbamate: A methylated carbamate with distinct properties.

Uniqueness: tert-Butyl N-(1,3-dicyanopropyl)carbamate is unique due to the presence of the dicyanopropyl group, which imparts specific reactivity and stability. This makes it particularly useful in applications requiring selective reactions and high stability under various conditions.

Properties

IUPAC Name

tert-butyl N-(1,3-dicyanopropyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)13-8(7-12)5-4-6-11/h8H,4-5H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSOCDKWZERYNJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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